molecular formula C17H15NO2 B13883921 methyl 2-(2-(1H-indol-3-yl)phenyl)acetate

methyl 2-(2-(1H-indol-3-yl)phenyl)acetate

Katalognummer: B13883921
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: VIPRCNDEOLUMCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-(1H-indol-3-yl)phenyl)acetate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole structure in this compound makes it a significant molecule in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(1H-indol-3-yl)phenyl)acetate typically involves the reaction of indole derivatives with phenylacetic acid derivatives. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The resulting indole derivative can then be esterified with methyl phenylacetate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of catalysts such as methanesulfonic acid and optimized reaction conditions, including temperature and solvent choice, are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-(1H-indol-3-yl)phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-(1H-indol-3-yl)phenyl)acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 2-(2-(1H-indol-3-yl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar biological activities.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    1-Methylindole: A simpler indole derivative used in various chemical syntheses.

Uniqueness

Methyl 2-(2-(1H-indol-3-yl)phenyl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C17H15NO2

Molekulargewicht

265.31 g/mol

IUPAC-Name

methyl 2-[2-(1H-indol-3-yl)phenyl]acetate

InChI

InChI=1S/C17H15NO2/c1-20-17(19)10-12-6-2-3-7-13(12)15-11-18-16-9-5-4-8-14(15)16/h2-9,11,18H,10H2,1H3

InChI-Schlüssel

VIPRCNDEOLUMCW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=CC=CC=C1C2=CNC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.